1-Benzhydrylazetidin-3-amine hydrochloride
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Overview
Description
1-Benzhydrylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C16H19ClN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
The compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom . Azetidines are often found in compounds of therapeutic potential . .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can influence its absorption and distribution, can be predicted based on its chemical structure .
Preparation Methods
The synthesis of 1-Benzhydrylazetidin-3-amine hydrochloride typically involves a two-step process. The starting material, 1-benzhydrylazetidin-3-ol, is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. This reaction produces a mesylate intermediate, which is then treated with ammonium hydroxide in isopropanol at elevated temperatures to yield the desired compound .
Industrial production methods for this compound are not extensively documented, but the described laboratory synthesis can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
1-Benzhydrylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The mesylate intermediate formed during synthesis can undergo nucleophilic substitution reactions to produce various derivatives, such as 3-alkoxide, 3-bromide, 3-cyano, and 3-carboxylic acid azetidines.
Polymerization: Under certain conditions, the azetidine ring can open and lead to polymerization reactions.
Common reagents used in these reactions include methanesulfonyl chloride, triethylamine, ammonium hydroxide, and various nucleophiles.
Scientific Research Applications
1-Benzhydrylazetidin-3-amine hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
1-Benzhydrylazetidin-3-amine hydrochloride can be compared to other azetidine derivatives, such as:
1-Benzylazetidin-3-amine dihydrochloride: This compound has similar structural features but differs in its substituent groups, leading to different chemical and biological properties.
3-Amino-1-benzhydrylazetidine: Another closely related compound, which is often used as an intermediate in the synthesis of this compound.
Properties
IUPAC Name |
1-benzhydrylazetidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKOBTVZHDIFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420894 |
Source
|
Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-90-7, 1189735-08-7 |
Source
|
Record name | 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102065-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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